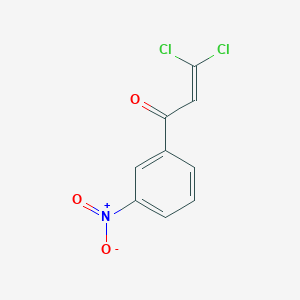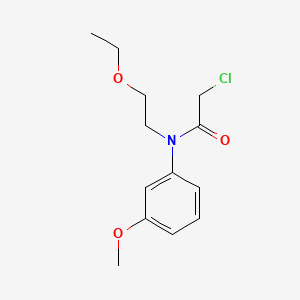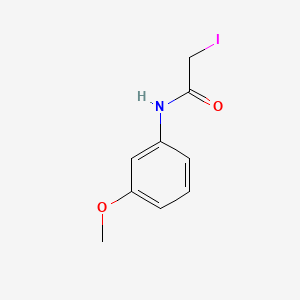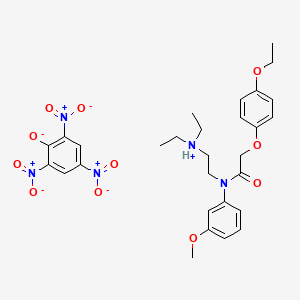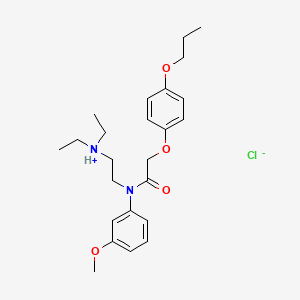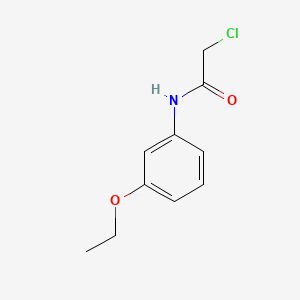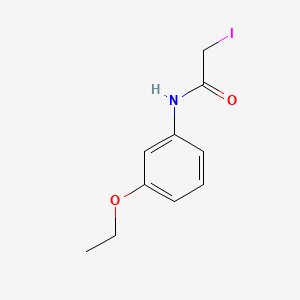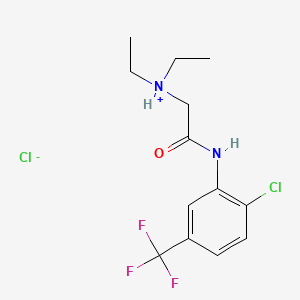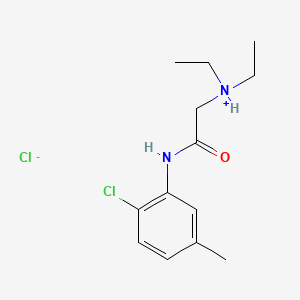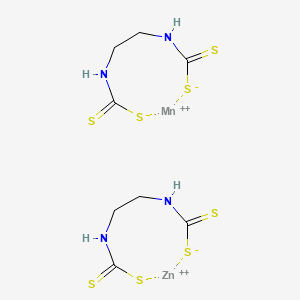
MANCOZÈBE
Vue d'ensemble
Description
Mancozeb is a dithiocarbamate non-systemic agricultural fungicide with multi-site, protective action on contact . It is a combination of two other dithiocarbamates: maneb and zineb . The mixture controls many fungal diseases in a wide range of field crops, fruits, nuts, vegetables, and ornamentals .
Synthesis Analysis
Mancozeb is a macromolecule containing metal ions that are sparingly soluble in water and not soluble in organic solvents . Therefore, it was completely dissolved in a chelating reagent, 0.25M-EDTA disodium salt, and then derivatized with a CHCl3: C6H14 (3:1) solution of 0.05M-CH3I for the accurate analysis .
Molecular Structure Analysis
The molecular formula of Mancozeb is C8H12MnN4S8Zn . It has an average mass of 541.075 Da and a mono-isotopic mass of 538.749939 Da .
Chemical Reactions Analysis
Mancozeb reacts with, and inactivates, the sulfhydryl groups of amino acids and enzymes within fungal cells, resulting in disruption of lipid metabolism, respiration, and production of adenosine triphosphate .
Physical And Chemical Properties Analysis
Mancozeb is a coordination complex of zinc and maneb containing 20% manganese and 2.5% zinc . It is decomposed and is insoluble in water and most organic solvents . It appears as a yellow powder and is decomposed under acid conditions .
Applications De Recherche Scientifique
Fongicide Agricole
Le mancozèbe est largement utilisé comme fongicide agricole non systémique à action protectrice multi-sites. Il contrôle de nombreuses maladies fongiques dans une gamme de cultures de plein champ, de fruits, de noix, de légumes et de plantes ornementales, y compris le mildiou tardif de la pomme de terre et de la tomate .
Protection des Cultures de Tabac
Des recherches suggèrent que le mancozèbe pourrait être bénéfique pour la protection des cultures de tabac, en particulier lorsqu'il est utilisé en rotation avec d'autres fongicides comme l'azoxystrobine pour gérer les résidus de feuilles séchées .
Évaluation des Risques dans les Cultures Vivrières
Le mancozèbe a été évalué pour son utilisation comme fongicide sur le blé, la vigne, la pomme de terre et la tomate. Des évaluations réglementaires des risques ont été menées pour déterminer des points de terminaison sûrs et fiables pour son application .
Études sur la Santé de la Reproduction Féminine
Des études ont montré que le mancozèbe a le potentiel de perturber la reproduction féminine aux niveaux cellulaire, moléculaire et toxicologique. Cela souligne l'importance de comprendre les impacts environnementaux et sanitaires de son utilisation .
Analyse de l'Exposition Professionnelle
Des évaluations de la dynamique d'absorption du mancozèbe chez les maraîchers en serre ont été réalisées pour vérifier l'efficacité des mesures préventives et des équipements de protection après une exposition cutanée .
Développement de Nanoformulations
Des recherches sur la synthèse et la caractérisation de nanoformulations de mancozèbe ont été menées. Ces études impliquent la création de formulations aux propriétés améliorées pour diverses applications .
Mécanisme D'action
Target of Action
Mancozeb, a widely used fungicide, primarily targets the sulfhydryl groups of amino acids and enzymes within fungal cells . It has been shown to interfere with thyroid functioning through impairment of thyroid hormone synthesis due to inhibition of sodium-iodine symporter (NIS) and thyroid peroxidase (TPO) activity, as well as thyroglobulin expression . It also affects gonadal function by inhibiting sex steroid synthesis due to inhibition of P450scc (CYP11A1), as well as 3β-HSD and 17β-HSD .
Mode of Action
Mancozeb is a non-systemic fungicide with protective and contact action . When fungi come in contact with Mancozeb, it acts on multiple sites in fungal cells, disrupting lipid metabolism, respiration, and production . It reacts with, and inactivates, the sulfhydryl groups of amino acids and enzymes within fungal cells, resulting in disruption of lipid metabolism, respiration, and production of adenosine triphosphate .
Biochemical Pathways
Mancozeb affects several biochemical pathways. It disrupts lipid metabolism and respiration within fungal cells, leading to a decrease in the production of adenosine triphosphate . It also activates the Nrf2/ARE pathway, leading to bioaccumulation of Mn induced by Mancozeb exposure in fish species . Furthermore, it has been shown to affect cortisol synthesis that may be mediated by modulation of CYP11B1 activity .
Pharmacokinetics
Mancozeb is rapidly absorbed, metabolized, and excreted in mammals. It peaks in whole blood within 1-2 hours of administration, and over 90% of the compound is excreted within 24 hours . The major metabolites are ethylenethiourea (ETU) and ethyleneurea (EU), which further break down to produce CO2 under aerobic conditions .
Result of Action
The molecular and cellular effects of Mancozeb’s action are significant. It has been shown to cause a drastic reduction of cellular viability while maintaining cell membrane integrity . It also leads to an increase in reactive oxygen species (ROS) levels and the activity of major antioxidant enzymes, such as GPx, GR, and GST . Moreover, it has been associated with adverse reproduction/development effects .
Action Environment
Mancozeb’s action, efficacy, and stability are influenced by environmental factors. It has a low potential to volatilize into the air due to its negligible vapor pressure . In water, Mancozeb can be quickly hydrolyzed with a half-life of less than 2 days .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Mancozeb is a macromolecule containing metal ions that are sparingly soluble in water and not soluble in organic solvents . For accurate analysis, it is completely dissolved in a chelating reagent, 0.25M-EDTA disodium salt, and then derivatized with a CHCl3: C6H14 (3:1) solution of 0.05M-CH3I .
Cellular Effects
Mancozeb exposure results in manganese accumulation and Nrf2-related antioxidant responses in the brain of common carp Cyprinus carpio . It induces oxidative stress-related toxicity in rodents and humans .
Molecular Mechanism
Mancozeb reacts with, and inactivates, the sulfhydryl groups of amino acids and enzymes within fungal cells, resulting in disruption of lipid metabolism, respiration, and production of adenosine triphosphate .
Dosage Effects in Animal Models
In animal models, specifically in common carp Cyprinus carpio, Mancozeb exposure results in manganese accumulation and Nrf2-related antioxidant responses .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Mancozeb involves the reaction of ethylenebisdithiocarbamate (EBDC) with zinc salt in the presence of a reducing agent.", "Starting Materials": [ "EBDC", "Zinc salt", "Reducing agent" ], "Reaction": [ "EBDC is dissolved in a solvent such as water or methanol.", "Zinc salt is added to the EBDC solution.", "A reducing agent such as sodium borohydride or hydrazine hydrate is added to the reaction mixture to reduce the zinc ion to zinc metal.", "The reaction mixture is stirred at a specific temperature and pressure for a certain period of time.", "The resulting product is filtered and washed with a suitable solvent to remove any impurities.", "The final product is dried and purified to obtain Mancozeb." ] } | |
Numéro CAS |
8018-01-7 |
Formule moléculaire |
C4H6N2S4-2 |
Poids moléculaire |
210.4 g/mol |
Nom IUPAC |
N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4/c7-3(8)5-1-2-6-4(9)10/h1-2H2,(H2,5,7,8)(H2,6,9,10)/p-2 |
Clé InChI |
AWYFNIZYMPNGAI-UHFFFAOYSA-L |
SMILES isomérique |
C(CN=C(S)[S-])N=C(S)[S-].C(CN=C(S)[S-])N=C(S)[S-].[Mn+2].[Zn+2] |
Impuretés |
Many commercial samples of ... Zineb ... have been shown to contain ethylenethiourea. After storage of Zineb in darkness, ethylenethiourea, ethylenethiuram mono- and disulfide, trace of sulfur, and one unidentified compound were observed. |
SMILES |
C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |
SMILES canonique |
C(CNC(=S)[S-])NC(=S)[S-] |
Apparence |
Solid powder |
Point d'ébullition |
decomposes |
Color/Form |
Powder or crystals from chloroform + alcohol Light-tan solid WHITE POWDER OR CRYSTALS Pale yellow powder Greyish-yellow free-flowing powder Yellowish powde |
Densité |
Approx 1.74 at 20 °C 1.99 g/mL at 20 °C Relative density (water = 1): 1.92 |
Point d'éclair |
138 °C (280 °F) 137.8 °C (tag open cup) 90 °C 138 °C o.c. 194 °F |
melting_point |
157 °C (decomposes) 172 °C (decomposes) 314.6 °F |
Autres numéros CAS |
8018-01-7 |
Description physique |
Zineb appears as an off-white powder. Used as a fungicide. Light colored solid; [ICSC] Available as gray-yellow powder with a musty odor containing 80% product and 20% other surfactants and diluents; [AIHA] YELLOW POWDER. GREYISH-YELLOW POWDER. An off-white, or pale yellow powder. |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
10039-34-6 (di-potassium salt) 142-59-6 (di-hydrochloride salt) 3566-10-7 (unspecified hydrochloride salt) |
Durée de conservation |
Stable under recommended storage conditions. Stable under normal, dry storage conditions. Slowly decomposed by heat and moisture. |
Solubilité |
less than 1 mg/mL at 77 °F (NTP, 1992) Soluble in carbon disulfide, pyridine Soluble in chloroform Soluble in benzene Practically insoluble in common organic solvents. Dissolves in some chelating agents, for example salts of ethylediaminetetra-acetic acid, from which it cannot be recovered. In water, about 10 mg/L at 25 °C In water, 6.2 ppm, pH 7.5, 25 °C Insoluble in water Insoluble in most organic solvents; dissolves in solutions of powerful chelating agents but cannot be recovered from them Solubility in water: none |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Acarie M; Agrox 16D; Blecar MN; Carmazine; Caswell No. 913A; CCRIS 2495; |
Pression de vapeur |
0.00000008 [mmHg] VP: 1.0X10-7 mm Hg at 25 °C <7.50X10-8 mm Hg at 20 °C 9.8X10-8 mm Hg at 25 °C Vapor pressure at 20 °C: negligible <7.4x10-8 mmHg |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride](/img/structure/B1675866.png)
